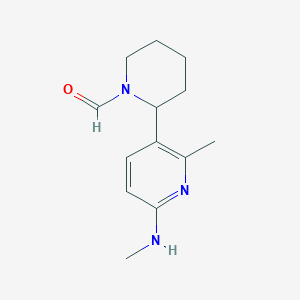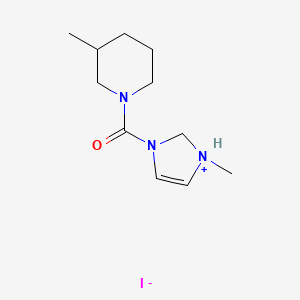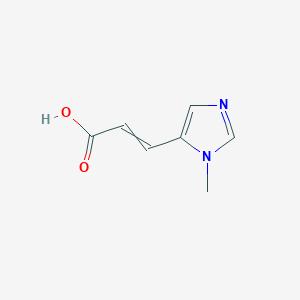
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes an imidazolium ring with an ethenyl group and a methyl group attached, along with a methyl sulfate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with an appropriate alkylating agent, such as ethenyl bromide, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with methyl sulfate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles like halides or amines; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ring can interact with various biomolecules, affecting their structure and function. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-3-methylimidazolium iodide
- 1-Pentyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Uniqueness
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions or polymerization capabilities.
Eigenschaften
Molekularformel |
C7H14N2O4S |
|---|---|
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
3-ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C6H10N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-5H,1,6H2,2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
RJFMWUISYZMHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CN(C=C1)C=C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)
![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)

![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)

![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)

![1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)


![1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11824338.png)
![N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B11824346.png)

